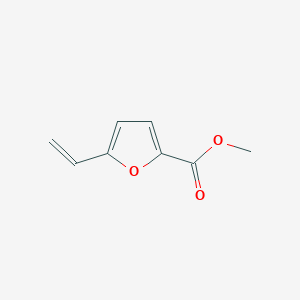

methyl 5-ethenylfuran-2-carboxylate

Description

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl 5-ethenylfuran-2-carboxylate |

InChI |

InChI=1S/C8H8O3/c1-3-6-4-5-7(11-6)8(9)10-2/h3-5H,1H2,2H3 |

InChI Key |

VTKRAYXEEIIHDT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : Typical concentrations range from 1–5 mol% relative to the carboxylic acid. Excess acid minimizes side reactions like ether formation.

-

Temperature : Reflux conditions (60–80°C) in methanol ensure efficient esterification, often completed within 4–8 hours.

-

Yield : Reported yields exceed 80% with rigorous removal of water (e.g., molecular sieves) to shift equilibrium toward ester formation.

Example Protocol :

-

Dissolve 5-ethenylfuran-2-carboxylic acid (1.0 equiv) in anhydrous methanol.

-

Add H₂SO₄ (3 mol%) and reflux at 65°C for 6 hours.

-

Quench with aqueous NaHCO₃, extract with dichloromethane, and purify via vacuum distillation.

Oxidative Esterification of 5-Ethenylfurfural

Oxidative esterification bypasses the need for pre-formed carboxylic acids by directly converting aldehydes to esters. This one-pot method, demonstrated for analogous furans, uses manganese dioxide (MnO₂) as an oxidant in methanol.

Mechanism and Catalytic System

-

Oxidation : MnO₂ oxidizes the aldehyde group of 5-ethenylfurfural to a carboxylic acid intermediate.

-

Esterification : Simultaneous reaction with methanol forms the ester. Sodium cyanide (NaCN) may enhance selectivity by stabilizing intermediates.

Reaction Parameters :

Limitations : Over-oxidation of the ethenyl group may occur at higher temperatures, necessitating careful control.

Transesterification of Vinyl Esters

Transesterification offers a route to modify ester groups without acidic conditions. For example, reacting 5-ethenylfuran-2-carbonyl chloride with methanol provides the target ester, though this method is less common due to handling challenges with acyl chlorides.

Key Considerations

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran prevents hydrolysis of the acyl chloride.

-

Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.

-

Yield : Typically 70–85%, with purification via column chromatography.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) enable high-throughput esterification.

Process Design

-

Reactor Type : Fixed-bed reactors with catalyst cartridges.

-

Conditions : 100–120°C, 10–20 bar pressure to maintain methanol in the liquid phase.

-

Purification : Distillation towers separate methyl 5-ethenylfuran-2-carboxylate (b.p. 215–220°C) from unreacted methanol and byproducts.

Advantages :

-

Reduced waste generation.

-

Catalyst reusability (>50 cycles without significant activity loss).

Emerging Green Chemistry Approaches

Recent advances focus on sustainable catalysts and solvents. For instance, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in supercritical CO₂ achieves yields of 65–75% under mild conditions (30°C, 50 bar).

Comparative Analysis of Methods

| Method | Catalyst | Temp. (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 65–80 | 80–89 | High |

| Oxidative | MnO₂/NaCN | 40–80 | 76–89 | Moderate |

| Transesterification | None (Acyl Chloride) | 25 | 70–85 | Low |

| Enzymatic | Lipase | 30 | 65–75 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethenylfuran-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan ring.

Major Products Formed

Oxidation: Products include 5-formylfuran-2-carboxylate and 5-carboxyfuran-2-carboxylate.

Reduction: Products include methyl 5-ethylfuran-2-carboxylate.

Substitution: Products include various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 5-ethenylfuran-2-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-ethenylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving furan derivatives. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The ethenyl group distinguishes methyl 5-ethenylfuran-2-carboxylate from other furan esters. Key comparisons include:

Key Insight : The ethenyl group in the target compound may confer unique reactivity, such as participation in Diels-Alder cycloadditions or polymerization, distinguishing it from halogenated or alkylated analogs .

Spectroscopic and Physical Properties

While direct spectral data for this compound are unavailable, comparisons can be drawn:

- FTIR: The ester carbonyl (C=O) stretch (≈1720–1740 cm⁻¹) is consistent across analogs, but substituents like -NO₂ may shift this peak due to conjugation .

- Boiling/Melting Points : Bulky substituents (e.g., benzofuran rings) increase melting points, while smaller groups (e.g., -CH₃) reduce them. Ethenyl may intermediate these properties .

Q & A

Q. What are the key synthetic strategies for methyl 5-ethenylfuran-2-carboxylate, and how are reaction conditions optimized?

this compound is synthesized via two primary routes:

- Esterification : Reacting 5-ethenylfuran-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C). Yield optimization involves stoichiometric control and extended reaction times (12–24 hours) .

- Palladium-catalyzed cross-coupling : Introducing the ethenyl group using Pd(PPh₃)₄ as a catalyst in DMF at 100°C. Reaction monitoring via GC-MS ensures completion and minimizes byproducts like homocoupled alkenes . Validation: NMR (¹H/¹³C) confirms ester formation, while GC-MS assesses purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies the furan ring (δ 6.2–7.5 ppm for protons) and ethenyl group (δ 5.0–5.8 ppm for CH₂=CH) .

- IR spectroscopy : Detects ester carbonyl stretching (∼1700 cm⁻¹) and C-O-C vibrations (∼1250 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 166.06 (C₈H₈O₃) confirms molecular weight .

- GC-MS : Quantifies purity and detects volatile impurities, especially in coupling reactions .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

- A dienophile in Diels-Alder reactions to synthesize bicyclic or polycyclic compounds.

- A monomer for biodegradable polymers due to the furan ring’s rigidity and ester functionality .

- A precursor for bioactive derivatives (e.g., antimicrobial agents) via functionalization of the ethenyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gaps : Predict reactivity, with the ethenyl group acting as a nucleophilic site (Fukui indices >0.1) .

- Electrostatic potential maps : Highlight electron-deficient regions (ester carbonyl) for electrophilic attacks . Application: Guides regioselective modifications, such as epoxidation or halogenation .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

Contradictions in antimicrobial or anti-inflammatory studies arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., ampicillin for bacteria) .

- Purity validation : Use HPLC to confirm compound integrity (>98% purity) before biological testing .

- Replicability : Conduct dose-response curves across multiple cell lines or microbial strains to validate activity .

Q. How does the steric environment of this compound influence its reactivity in cycloaddition reactions?

Steric hindrance from the ester group directs regioselectivity in Diels-Alder reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.